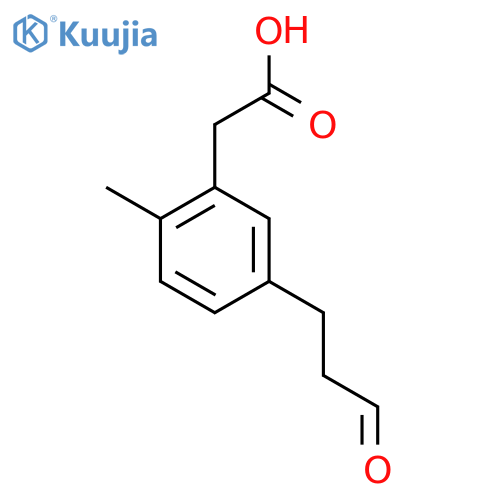Cas no 1804200-76-7 (2-Methyl-5-(3-oxopropyl)phenylacetic acid)

1804200-76-7 structure
商品名:2-Methyl-5-(3-oxopropyl)phenylacetic acid
CAS番号:1804200-76-7
MF:C12H14O3
メガワット:206.237763881683
CID:5000948
2-Methyl-5-(3-oxopropyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-(3-oxopropyl)phenylacetic acid
-
- インチ: 1S/C12H14O3/c1-9-4-5-10(3-2-6-13)7-11(9)8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
- InChIKey: ZGNDMWTVOYENJH-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C=C(C=CC=1C)CCC=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 54.4
2-Methyl-5-(3-oxopropyl)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015153-1g |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
| Alichem | A010015153-500mg |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A010015153-250mg |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 250mg |
484.80 USD | 2021-07-05 |
2-Methyl-5-(3-oxopropyl)phenylacetic acid 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1804200-76-7 (2-Methyl-5-(3-oxopropyl)phenylacetic acid) 関連製品
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
